2-Butylthiopyrimidine-5-boronic acid
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Overview
Description
2-Butylthiopyrimidine-5-boronic acid is an organoboron compound with the molecular formula C8H13BN2O2S and a molecular weight of 212.08 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
The synthesis of 2-Butylthiopyrimidine-5-boronic acid typically involves the reaction of 2-butylthiopyrimidine with a boronic acid derivative under specific conditions. One common method is the palladium-catalyzed borylation of 2-butylthiopyrimidine using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
2-Butylthiopyrimidine-5-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or a substituted alkene.
Scientific Research Applications
2-Butylthiopyrimidine-5-boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Butylthiopyrimidine-5-boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The boronic acid group can also interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in sensing and separation applications .
Comparison with Similar Compounds
2-Butylthiopyrimidine-5-boronic acid can be compared with other boronic acid derivatives such as:
2-Methylthiopyridine-5-boronic acid: Similar in structure but with a methyl group instead of a butyl group.
2-(Cyclopentylthio)pyridine-5-boronic acid: Contains a cyclopentyl group instead of a butyl group.
2-Methoxypyrimidine-5-boronic acid: Features a methoxy group instead of a butyl group.
These compounds share similar reactivity patterns but differ in their steric and electronic properties, which can influence their behavior in chemical reactions and their suitability for specific applications .
Properties
IUPAC Name |
(2-butylsulfanylpyrimidin-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O2S/c1-2-3-4-14-8-10-5-7(6-11-8)9(12)13/h5-6,12-13H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKGQKBFTGQKTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)SCCCC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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